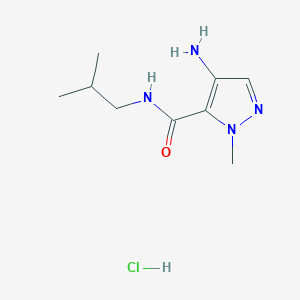

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Description

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole-derived compound characterized by a carboxamide group at position 5, an amino group at position 4, and a methyl group at position 1 of the pyrazole ring. The isobutyl substituent on the carboxamide nitrogen and the hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

4-amino-2-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.ClH/c1-6(2)4-11-9(14)8-7(10)5-12-13(8)3;/h5-6H,4,10H2,1-3H3,(H,11,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCGIMGJNJJEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by functionalization to introduce the amino and carboxamide groups.

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield 1-methyl-1H-pyrazole-5-carboxylic acid.

-

Introduction of Functional Groups: : The carboxylic acid group can be converted to a carboxamide group through reaction with an amine, such as isobutylamine, in the presence of a coupling agent like carbodiimide. The amino group can be introduced via nitration followed by reduction, or through direct amination reactions.

-

Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique molecular structure allows it to act as an important intermediate in the synthesis of various pharmaceutical compounds and to exhibit potential biological activities.

Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is often utilized in the development of new pharmaceuticals due to its ability to participate in various chemical reactions, including:

- Substitution Reactions : It can replace functional groups in other compounds, allowing for the creation of new derivatives.

- Oxidation and Reduction Reactions : These reactions enable the transformation of this compound into other valuable chemical entities, enhancing its utility in synthetic pathways.

Biological Studies

Research has indicated that this compound may possess significant biological activities, which include:

- Antimicrobial Properties : Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Investigations into its effects on cancer cells have shown promise, indicating that it may interfere with cancer cell proliferation or induce apoptosis.

Pharmaceutical Development

As a precursor in drug synthesis, this compound is integral to formulating drugs targeting specific enzymes or receptors. Its role is particularly notable in:

- Enzyme Inhibition : The compound may be designed to inhibit specific enzymes involved in disease processes, offering therapeutic benefits.

- Receptor Modulation : By interacting with particular receptors, it can influence physiological responses, contributing to drug efficacy.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential as a lead compound for new antibiotics.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could inhibit the proliferation of human cancer cell lines. Further research is needed to elucidate its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity or altering their function. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

The compound shares structural homology with pyrazole carboxamides synthesized in , which include chloro, cyano, and aryl substituents. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthesis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, the cyano group in compounds like 3a–3d contributes to electron-withdrawing effects, reducing basicity . The isobutyl group on the carboxamide nitrogen introduces steric bulk and lipophilicity, differing from aryl-substituted analogs (e.g., 3a’s phenyl group), which may improve membrane permeability.

Impact of Halogenation :

- Chloro substituents in compounds (e.g., 3b, 3d) increase molecular weight and melting points (171–183°C vs. the target compound’s unrecorded mp). These groups may enhance metabolic stability but reduce solubility.

Synthetic Methodology: The target compound’s synthesis likely involves amide coupling reagents (e.g., EDCI/HOBt), similar to the protocol for 3a–3d . However, the absence of aryl or halogen substituents simplifies purification compared to derivatives, which require recrystallization from ethanol.

Spectral Data: The target compound’s $ ^1H $-NMR would show distinct signals for the amino proton (~5–6 ppm) and isobutyl group (δ ~0.9–1.2 ppm for CH₃ and δ ~2.0–2.2 ppm for CH), contrasting with the aromatic proton environments (δ ~7.2–8.1 ppm) and cyano-related IR stretches (~2230 cm$ ^{-1} $) in 3a–3d .

Research Implications and Limitations

- Pharmacological Potential: While derivatives focus on halogenated/aryl-substituted pyrazoles, the target compound’s amino and isobutyl groups may confer unique binding affinities for enzymes or receptors (e.g., kinases or GPCRs).

- Data Gaps : Specific data on the target compound’s melting point, yield, and bioactivity are unavailable in the provided evidence. Further studies are required to evaluate its pharmacokinetic and safety profiles.

Biological Activity

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring structure, which contributes to its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of 232.71 g/mol. The presence of amino and carboxamide functional groups enhances its potential for hydrogen bonding and interaction with enzymes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.71 g/mol |

| CAS Number | 1820687-38-4 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity through competitive inhibition or by altering the conformation of the enzyme's active site. The pyrazole ring may also facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds can effectively inhibit the growth of various cancer cell lines:

- Cell Lines Tested : NCI-H520 (lung cancer), SNU-16 (gastric cancer), KATO III (gastric cancer).

- IC50 Values :

- NCI-H520: 19 nM

- SNU-16: 59 nM

- KATO III: 73 nM

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies targeting fibroblast growth factor receptors (FGFRs) .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism underlies their potential as anti-inflammatory agents .

Case Study 1: FGFR Inhibition

A study focused on the design and synthesis of pyrazole derivatives demonstrated that compounds similar to this compound exhibited nanomolar activity against FGFRs. The most potent derivative showed IC50 values ranging from 41 to 99 nM against various FGFR mutants, indicating strong therapeutic potential in treating cancers associated with FGFR mutations .

Case Study 2: Anthelmintic Activity

Another investigation identified several pyrazole derivatives that effectively inhibited the development of parasitic nematodes at sub-nanomolar concentrations while displaying selectivity towards parasites over human cells. This suggests that compounds like this compound could be explored for their anthelmintic properties .

Safety Profile

According to safety data, this compound is classified as Acute Toxicity Category 4 for oral exposure and Skin Sensitization Category 1 under the Globally Harmonized System (GHS). This classification necessitates careful handling during laboratory research .

Q & A

Basic: What are the recommended methodologies for optimizing the synthesis of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride?

To optimize synthesis, focus on reaction conditions such as solvent selection (e.g., DMF for solubility), coupling agents like EDCI/HOBt for carboxamide formation, and temperature control (room temperature for stability). Purification via preparative thin-layer chromatography (PTLC) or recrystallization from ethanol is effective, as demonstrated in analogous pyrazole-carboxamide syntheses . Monitor reaction progress using TLC and validate intermediates via spectral analysis (IR, NMR) to ensure purity .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Combine ¹H-NMR (for substituent positioning), IR spectroscopy (to confirm functional groups like amides), and mass spectrometry (ESI) for molecular weight validation. For crystallinity assessment, X-ray diffraction or melting point analysis is recommended. Stability studies under varying temperatures and humidity can be conducted using HPLC with UV detection . Refer to spectral benchmarks from structurally similar pyrazole derivatives (e.g., δ 2.66 ppm for methyl groups in NMR) .

Basic: How can researchers address solubility challenges in biological assays for this compound?

Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies should assess pH-dependent solubility in buffers (e.g., PBS). For in vitro assays, sonication or heating (≤40°C) may aid dissolution. Stability in aqueous media should be validated via UV-Vis spectroscopy over 24-hour periods .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for pyrazole-carboxamide derivatives?

SAR studies require systematic substitution of functional groups (e.g., halogenation at the phenyl ring or modification of the isobutyl chain). Biological evaluation (e.g., enzyme inhibition assays) paired with computational docking (e.g., AutoDock Vina) can identify key pharmacophores. For example, replacing methyl with trifluoromethyl groups may enhance binding affinity, as seen in analogous PDE inhibitors .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics simulations to assess binding stability. ADMET predictors (e.g., SwissADME) can forecast bioavailability and metabolic stability. Compare results with experimental LogP values and in vitro microsomal stability data .

Advanced: How should researchers reconcile contradictory yield data in multi-step syntheses?

Contradictions often arise from reagent purity, solvent drying, or reaction scale. For example, EDCI/HOBt coupling efficiencies vary with anhydrous conditions. Document batch-specific variables (e.g., triethylamine stoichiometry) and validate reproducibility across ≥3 independent trials. Statistical tools like ANOVA can identify significant outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.